2-(Isopropylamino)nicotinic acid
Overview
Description
2-(Isopropylamino)nicotinic acid is an organic compound with the molecular formula C9H12N2O2 It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by an isopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Isopropylamino)nicotinic acid can be synthesized through the reaction of 2-chloronicotinic acid with isopropylamine. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the isopropylamino group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylamino)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The isopropylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 2-(Isopropylamino)nicotinic alcohol or aldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Isopropylamino)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nicotinic acid derivatives and their biological activities.
Industry: It may be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)nicotinic acid is not fully understood. it is likely to interact with molecular targets similar to those of nicotinic acid. Nicotinic acid acts on G-protein-coupled receptors, leading to various physiological effects, including lipid metabolism modulation and vasodilation. The isopropylamino group may influence the binding affinity and specificity of the compound to these receptors .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: The parent compound, known for its role in lipid metabolism and cardiovascular health.
Nicotinamide: Another derivative of nicotinic acid, commonly used in skincare and as a dietary supplement.
2-Aminonicotinic Acid: Similar structure but with an amino group instead of an isopropylamino group.
Uniqueness
2-(Isopropylamino)nicotinic acid is unique due to the presence of the isopropylamino group, which can impart different chemical and biological properties compared to other nicotinic acid derivatives.
Properties
IUPAC Name |
2-(propan-2-ylamino)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6(2)11-8-7(9(12)13)4-3-5-10-8/h3-6H,1-2H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVLLXCQDAXHGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563459 | |
Record name | 2-[(Propan-2-yl)amino]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-12-7 | |
Record name | 2-[(1-Methylethyl)amino]-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885275-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(Propan-2-yl)amino]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(propan-2-yl)amino]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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